Erdosteine Methyl Ester is classified as a pharmaceutical compound primarily utilized in respiratory therapies. Its chemical structure is derived from Erdosteine, which is known for its ability to break down mucus in the respiratory tract. The compound has the following identifiers:
The synthesis of Erdosteine Methyl Ester involves several key steps that can be performed through various methodologies. A notable synthetic route includes the reaction of D,L-homocysteine thiolactone hydrochloride with chloroacetyl chloride to produce 3-chloroacetamido-2-oxo-tetrahydrothiophene. This intermediate is then reacted with thioglycolic acid under basic conditions in a two-phase solution comprising an organic solvent and an aqueous basic solution at temperatures ranging from -10 to 20 degrees Celsius for 2 to 3 hours .
This method emphasizes high purity and yield, addressing issues found in previous synthesis techniques by minimizing by-products and enhancing safety and economic viability.
Erdosteine Methyl Ester's molecular structure can be described using its IUPAC name: 2-[2-oxo-2-[(2-oxothiolan-3-yl)amino]ethyl]sulfanylacetic acid. The compound features:
The molecular structure can be represented by the following SMILES notation: OC(=O)CSCC(=O)NC1CCSC1=O
, which reflects its complex arrangement of atoms .
Erdosteine Methyl Ester participates in several chemical reactions typical for thiol-based compounds. Key reactions include:
These reactions are crucial for understanding the compound's behavior in biological systems and its potential modifications for therapeutic applications.
Erdosteine Methyl Ester acts primarily as a mucolytic agent. Its mechanism involves:
This dual action enhances respiratory function and aids in conditions characterized by excessive mucus production .
Erdosteine Methyl Ester possesses several notable physical and chemical properties:
Erdosteine Methyl Ester finds applications primarily in the pharmaceutical industry:
Its therapeutic utility continues to be explored through clinical studies aimed at optimizing dosage forms and delivery mechanisms for enhanced patient outcomes .
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.: 122547-72-2
CAS No.:
CAS No.:
CAS No.: